molecular formula C8H12F2N2O4 B6622939 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one

3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one

Cat. No. B6622939
M. Wt: 238.19 g/mol
InChI Key: SWJYZJNWCSDGBH-UHFFFAOYSA-N
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Description

The compound 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one, also known as DFEOM, is a novel oxadiazole derivative that has shown promising results in scientific research applications. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has been shown to inhibit the activity of AKT and ERK, which are involved in cell proliferation and survival. Additionally, 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects
3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and potential neuroprotective effects. In a study on the anti-inflammatory effects of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one, it was found to significantly reduce the levels of pro-inflammatory cytokines in mice with induced paw edema. Additionally, 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has been shown to induce apoptosis in cancer cells and inhibit the growth of human breast cancer cells in vitro and in vivo. In a study on the potential neuroprotective effects of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one, it was found to inhibit the aggregation of amyloid-β peptides, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways. However, 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one, including further studies on its mechanism of action and potential use as a treatment for Alzheimer's disease and cancer. Additionally, future research could focus on the development of new derivatives of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one with improved potency and selectivity. Finally, research could focus on the potential use of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one in combination with other drugs for the treatment of various diseases.

Synthesis Methods

3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one can be synthesized using a variety of methods, including the reaction of 2,2-difluoroethanol with ethyl chloroformate to form 2-(2,2-difluoroethoxy)ethyl chloroformate, which is then reacted with 5-hydroxymethyl-1,3,4-oxadiazole-2-one in the presence of a base to form 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one. Other methods of synthesis include the reaction of 5-chloromethyl-1,3,4-oxadiazole-2-one with 2,2-difluoroethanol in the presence of a base or the reaction of 2,2-difluoroethylamine with 5-(chloromethyl)-1,3,4-oxadiazole-2-one.

Scientific Research Applications

3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has been studied for its potential use in a variety of scientific research applications, including as an anti-inflammatory agent, a potential treatment for Alzheimer's disease, and as a potential treatment for cancer. In a study on the anti-inflammatory effects of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one, it was found to significantly reduce inflammation in mice with induced paw edema. Additionally, 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has been shown to have potential as a treatment for Alzheimer's disease, as it was found to inhibit the aggregation of amyloid-β peptides, which are a hallmark of the disease. In cancer research, 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has been shown to inhibit the growth of human breast cancer cells in vitro and in vivo.

properties

IUPAC Name

3-[2-(2,2-difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O4/c1-14-5-7-11-12(8(13)16-7)2-3-15-4-6(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJYZJNWCSDGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C(=O)O1)CCOCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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